N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Description
N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a piperidine ring substituted with a methyl group at the 4-position and an ethyl group attached to one of the terminal amine nitrogen atoms. Its molecular formula is C11H23N3, with a molecular weight of 197.32 g/mol (calculated from structural data in ). The compound’s structure combines a flexible ethylenediamine backbone with a rigid piperidine moiety, conferring unique physicochemical properties such as moderate lipophilicity and basicity.
However, its specific biological or industrial roles remain underexplored in the available literature.
Properties
IUPAC Name |
N'-ethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(9-6-11)10-4-7-12(2)8-5-10/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPYLZREKOPIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-methylpiperidine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is utilized in several scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
N1-Methyl-N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine
- Structure : Differs by replacing the ethyl group with a methyl group on the terminal amine.
- Molecular Weight : 171.28 g/mol .
- Applications : Used as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to the piperidine moiety’s ability to cross the blood-brain barrier .
N1-Ethyl-N1-((1-Methylpiperidin-4-yl)methyl)ethane-1,2-diamine
N-Methyl-2-(4-Methylpiperidin-1-yl)ethanamine
- Structure : Simplified backbone with a single ethylamine chain and a 4-methylpiperidine group.
- Molecular Weight : 156.27 g/mol (CAS 915924-43-5) .
- Properties : Lower molecular weight and reduced complexity may enhance metabolic stability but limit multifunctionality in catalysis or inhibition .
Ethane-1,2-diamine Derivatives with Varied Substituents
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)
N1-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine
N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine Platinum(II) Complex
- Structure : Ethylenediamine backbone with hydroxyethyl groups and a platinum center.
- Molecular Weight : ~450 g/mol (estimated from ).
- Properties : Stabilized by intramolecular hydrogen bonds; used in anticancer therapies due to DNA cross-linking capabilities .
Schiff Base Derivatives of Ethane-1,2-diamine
N1,N2-Bis(4-Chlorobenzylidene)ethane-1,2-diamine
N1-(4-Dimethylaminobenzylidene)-N2-(2-((4-dimethylaminobenzylidene)amino)ethyl)ethane-1,2-diamine (DBDB)
- Structure: Branched Schiff base with electron-donating dimethylamino groups.
- Molecular Weight : 425.54 g/mol .
- Properties : Superior inhibition efficiency (94%) attributed to electron-rich aromatic systems and multiple adsorption sites .
Key Comparative Data
Discussion of Structural-Property Relationships
- Piperidine vs. Linear Amines : The piperidine ring in the target compound introduces rigidity and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets or lipid membranes. In contrast, linear polyamines like DETA prioritize solubility and chelation .
- Substituent Effects : Ethyl groups enhance steric bulk and metabolic stability compared to methyl or hydroxyethyl substituents, which prioritize solubility or metal coordination .
- Schiff Bases vs. Saturated Amines : Schiff bases (e.g., DBDB) leverage conjugated π-systems for adsorption-based corrosion inhibition, while saturated amines rely on lone-pair electron donation from nitrogen .
Biological Activity
N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's mechanism includes:
- Enzyme Inhibition : It can inhibit specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : The compound may bind to certain receptors, altering signaling pathways that are crucial for cellular responses.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Cytotoxicity : It demonstrates cytotoxic effects against specific tumor types, making it a candidate for further development in cancer therapeutics.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found:
- Cell Lines Tested : The compound was tested against human breast adenocarcinoma (MCF-7) and glioblastoma (MO59J) cell lines.
- Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent against these cancers.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound:
- Target Enzymes : The research highlighted its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.
- Findings : Inhibition of HDAC activity led to changes in gene expression associated with tumor suppression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | Structure | Moderate enzyme inhibition |
| N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Structure | High cytotoxicity against multiple cancer cell lines |
This compound is distinguished by its unique piperidinyl structure, which enhances its binding affinity to biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
